molecular formula C13H17NO3S B14162459 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate CAS No. 2410-09-5

4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate

Cat. No.: B14162459
CAS No.: 2410-09-5
M. Wt: 267.35 g/mol
InChI Key: CCJQRCGJRGCHNT-UHFFFAOYSA-N
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Description

. It is widely used as a pesticide in agriculture and horticulture due to its effectiveness in controlling pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

    Medicine: Investigated for potential therapeutic applications due to its enzyme inhibition properties.

    Industry: Widely used as a pesticide in agriculture and horticulture to control pests.

Mechanism of Action

The primary mechanism of action of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is unique due to its specific structure, which provides a balance between efficacy and safety. Its methylthio group enhances its lipophilicity, allowing better penetration into pests, while its carbamate group ensures effective enzyme inhibition .

Properties

CAS No.

2410-09-5

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-(2-oxopropyl)carbamate

InChI

InChI=1S/C13H17NO3S/c1-8-5-11(6-9(2)12(8)18-4)17-13(16)14-7-10(3)15/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

CCJQRCGJRGCHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NCC(=O)C

Origin of Product

United States

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